molecular formula C9H14N2OS B1489640 2-Cyclohexylamino-thiazol-4-one CAS No. 27052-19-3

2-Cyclohexylamino-thiazol-4-one

Cat. No. B1489640
CAS RN: 27052-19-3
M. Wt: 198.29 g/mol
InChI Key: LGDNSSDSIYKHAC-UHFFFAOYSA-N
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Description

2-Cyclohexylamino-thiazol-4-one is a compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 . It is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for 2-Cyclohexylamino-thiazol-4-one were not found, similar compounds such as 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized . A series of nine new 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized, and their anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities were tested .


Chemical Reactions Analysis

Thiazoles, which include 2-Cyclohexylamino-thiazol-4-one, have been involved in various chemical reactions. For instance, a new family of dipeptide-based multifunctional Brønsted base organocatalysts has been developed that are highly capable of the first asymmetric [4 + 2] annulation reaction of 5H-thiazol-4-ones with electron-deficient alkenes .

It is stored at room temperature .

Scientific Research Applications

Biological Activities and Therapeutic Potentials

Thiazolidin-4-ones, including 2-Cyclohexylamino-thiazol-4-one derivatives, exhibit a wide range of biological activities, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly impacts their biological activity, suggesting their potential as efficient drug agents. This information aids in the rational design of new small molecules with enhanced biological activity among thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).

Synthetic Developments and Green Methodologies

The synthesis of 1,3-thiazolidin-4-one derivatives, including those structurally related to 2-Cyclohexylamino-thiazol-4-one, has been explored from the mid-nineteenth century to the present day. These efforts include advancements in synthetic methodologies, notably green chemistry approaches, to develop these compounds with significant pharmacological importance. These derivatives are found in commercial pharmaceuticals and show promise against various diseases, highlighting their future in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Chemotherapeutic and Anticancer Agents

The thiazole scaffold serves as a nucleus for developing chemotherapeutic and anticancer agents. The structural diversity of thiazole derivatives, including potential modifications to the 2-Cyclohexylamino-thiazol-4-one core, plays a critical role in their specific anticancer activities. These compounds are explored for their efficacy against various cancer types, making them valuable leads in anticancer drug design (Jain et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Novel thiazole derivatives, through their synthetic development, exhibit potent antimicrobial and anti-inflammatory activities. These properties are crucial for developing new therapeutic agents, emphasizing the role of thiazole derivatives as lead molecules in drug discovery. The exploration of these derivatives, including modifications on the 2-Cyclohexylamino-thiazol-4-one scaffold, enhances our understanding of their potential as alternative agents for treating infections and inflammation (Raut et al., 2020).

Safety And Hazards

The safety data sheet for 2-Cyclohexylamino-thiazol-4-one indicates that it may be harmful if swallowed or in contact with skin . The precautionary statement advises avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

2-cyclohexylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDNSSDSIYKHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349516
Record name 2-Cyclohexylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylamino-thiazol-4-one

CAS RN

27052-19-3
Record name 2-Cyclohexylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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